Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and a fluorine atom on the piperidine ring.
Vorbereitungsmethoden
The synthesis of Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate typically involves multi-step procedures. One common route includes the following steps:
Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Fluorination: Introduction of the fluorine atom at the desired position on the piperidine ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The fluorine atom can participate in oxidation reactions, potentially leading to the formation of fluorinated alcohols or ketones.
Common reagents used in these reactions include sodium azide, triphenylphosphine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates.
Chemical Biology: The azido group allows for bioorthogonal reactions, enabling the study of biological processes through click chemistry.
Material Science: Fluorinated piperidines can be incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can influence the compound’s electronic properties, affecting its interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate can be compared with other fluorinated piperidine derivatives, such as:
1-Boc-4-azido-3-chloropiperidine: Similar structure but with a chlorine atom instead of fluorine.
1-Boc-4-azido-3-bromopiperidine: Contains a bromine atom instead of fluorine.
1-Boc-4-azido-3-iodopiperidine: Contains an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and conformational properties compared to its halogenated counterparts .
Eigenschaften
Molekularformel |
C10H17FN4O2 |
---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SEAVSWPCIFSAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.